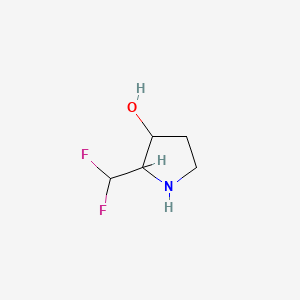
2-(Difluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)pyrrolidin-3-ol is a chemical compound that features a five-membered pyrrolidine ring with a difluoromethyl group and a hydroxyl group attached to it. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)pyrrolidin-3-ol may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of methyl-substituted pyrrolidines.
Substitution: Formation of halogenated or aminated pyrrolidines.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the difluoromethyl and hydroxyl groups.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Difluoromethylated Amines: Compounds with a difluoromethyl group attached to an amine nitrogen.
Uniqueness: 2-(Difluoromethyl)pyrrolidin-3-ol is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets .
Propiedades
Fórmula molecular |
C5H9F2NO |
|---|---|
Peso molecular |
137.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3(9)1-2-8-4/h3-5,8-9H,1-2H2 |
Clave InChI |
NTUNGQNRIYNVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C1O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
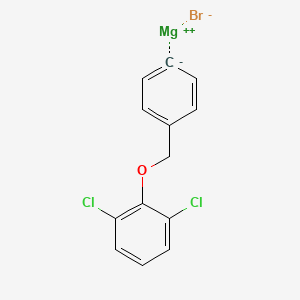
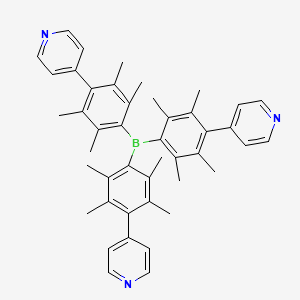
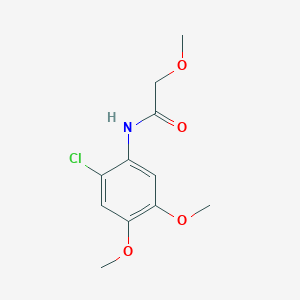
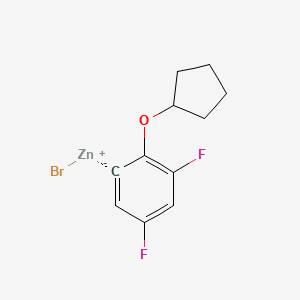
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
